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Compound of Interest
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Cat. No.: B13397597
Get Quote
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A Critical Intermediate for Cathepsin B-Cleavable
Antibody-Drug Conjugates
Executive Summary

The Mc-Val-Ala-PAB-OH linker system represents a pivotal advancement in the design of
Antibody-Drug Conjugates (ADCs). While the Valine-Citrulline (Val-Cit) dipeptide has
historically been the industry standard for protease-cleavable linkers (e.g., in Brentuximab
vedotin), the Valine-Alanine (Val-Ala) sequence offers distinct physicochemical advantages.
Specifically, Mc-Val-Ala-PAB-OH demonstrates reduced hydrophobicity, enabling higher Drug-
to-Antibody Ratios (DAR) with lower aggregation propensity, and improved stability in murine
plasma models where Val-Cit is susceptible to premature cleavage by carboxylesterase 1C
(Ces1O).

This guide details the chemical properties, synthesis pathways, and conjugation protocols for
Mc-Val-Ala-PAB-OH, with a specific focus on the precursor CAS 1342211-31-7.

Chemical Identity & Nomenclature
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Critical Distinction: It is vital to distinguish between the carboxylic acid precursor and the

functionalized PAB-alcohol linker.

Property

Precursor (Acid Form)

Target Linker Intermediate
(Alcohol Form)

Common Name

Mc-Val-Ala-OH

Mc-Val-Ala-PAB-OH

1870916-87-2 (varies by

CAS Number 1342211-31-7 _
salt/isomer)
6-(2,5-dioxopyrrol-1-yl)-N-[1-
6-(2,5-dioxopyrrol-1-yl)-N-[1- [[1-[[4-
1-carboxyethyllamino]-3- hydroxymethyl)phenyllamino]-
IUPAC Name ([ yethyl] ] (hydroxymethyl)p }/] |
methyl-1-oxobutan-2- 1-oxopropan-2-ylJamino]-3-
yllhexanamide methyl-1-oxobutan-2-
yllhexanamide
Molecular Weight 381.42 g/mol 486.56 g/mol
Formula Ci18H27N30s C2s5H34N40s
) ) ) ) Self-Immolative Linker
Function Synthetic Starting Material )
Intermediate
Solubility DMSO, DMF (>10 mM) DMSO, DMF, DMA

Note: CAS 1342211-31-7 specifically refers to the Mc-Val-Ala-OH free acid. To generate the

ADC linker, this acid must be coupled to p-aminobenzyl alcohol (PAB-OH).

Mechanism of Action: The Self-immolation Cascade

The efficacy of the Mc-Val-Ala-PAB-OH linker relies on a two-step release mechanism

triggered upon internalization into the tumor cell lysosome.
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» Enzymatic Cleavage: Lysosomal Cathepsin B recognizes the Val-Ala dipeptide sequence. It
cleaves the amide bond between the C-terminal Alanine and the p-aminobenzyl (PAB)
spacer.

e 1,6-Elimination (Self-Immolation): The resulting p-aminobenzyl alcohol intermediate is
unstable. The electron-donating amine triggers a spontaneous 1,6-elimination, releasing
carbon dioxide (if a carbamate linkage is used) and the free cytotoxic payload.

Visualization: Cleavage & Release Pathway
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Figure 1: The cascade of Cathepsin B-mediated cleavage followed by spontaneous self-
immolation to release the active drug.

Synthesis Protocol: From Precursor to Linker

Scope: Conversion of Mc-Val-Ala-OH (CAS 1342211-31-7) to the activated Mc-Val-Ala-PAB-
OCO-PNP linker, ready for drug attachment.

Reagents Required[1][2]

» Starting Material: Mc-Val-Ala-OH (CAS 1342211-31-7)

Coupling Agent: HATU (preferred over EEDQ to minimize epimerization) or EEDQ.[1]

Spacer:p-Aminobenzyl alcohol (PAB-OH).[1][2]

Activation: Bis(4-nitrophenyl) carbonate.

Solvents: Anhydrous DMF, DCM.
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» Base: DIPEA (Diisopropylethylamine).

Step-by-Step Methodology
Phase 1: Synthesis of Mc-Val-Ala-PAB-OH
» Dissolution: Dissolve 1.0 eq of Mc-Val-Ala-OH in anhydrous DMF/DCM (2:1 ratio).

e Activation: Add 1.2 eq of HATU and 2.0 eq of DIPEA. Stir at 0°C for 15 minutes under
nitrogen.

o Expert Insight: Maintain low temperature initially to suppress racemization of the Alanine
chiral center.

o Coupling: Add 1.5 eq of p-aminobenzyl alcohol (PAB-OH). Allow the reaction to warm to
room temperature and stir for 4-16 hours.

o Workup: Dilute with EtOAc, wash with 5% citric acid, sat. NaHCOs, and brine. Dry over
Na2SOa4 and concentrate.

¢ Purification: Flash chromatography (DCM/MeOH gradient).

o Target: Mc-Val-Ala-PAB-OH (White solid).[3]

Phase 2: Activation to Carbonate (Mc-Val-Ala-PAB-PNP)

This step creates the "active ester" equivalent required to react with the amine of a payload
(e.g., MMAE).

Dissolve Mc-Val-Ala-PAB-OH in anhydrous DMF.

Add Bis(4-nitrophenyl) carbonate (2.0 eq) and DIPEA (1.5 eq).

Stir at room temperature for 2—4 hours. Monitor by LC-MS for disappearance of the alcohol.

Precipitate the product using diethyl ether or purify via rapid silica filtration.

o Stability Warning: The PNP-carbonate is moisture sensitive. Store under argon at -20°C.
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Conjugation Workflow: Linker-Payload to Antibody

Once the payload is attached (forming Mc-Val-Ala-PAB-Payload), the final step is conjugation
to the antibody.

Protocol: Cysteine-Maleimide Conjugation

e Reduction: Treat the antibody (e.g., IgG1) with 2.5-3.0 molar equivalents of TCEP or DTT in
PBS (pH 7.4, 1 mM EDTA) at 37°C for 1-2 hours.

o Goal: Reduce interchain disulfide bonds to generate free thiols.

o Buffer Exchange: If DTT is used, it must be removed via desalting column (PD-10) or
diafiltration. TCEP does not strictly require removal but is good practice.

o Conjugation: Add the Mc-Val-Ala-PAB-Payload (dissolved in DMSO, <10% v/v final
concentration) to the reduced antibody.

o Stoichiometry: Use 4-8 equivalents of linker-payload per antibody to target a DAR of ~4.
 Incubation: React for 1 hour at 4°C or Room Temperature.
e Quenching: Add excess N-acetylcysteine (NAC) to quench unreacted maleimides.

 Purification: Remove excess small molecules using Size Exclusion Chromatography (SEC)
or Tangential Flow Filtration (TFF).

Visualization: Conjugation Workflow
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Figure 2: Step-by-step workflow for conjugating the Mc-Val-Ala linker-payload to a monoclonal
antibody.

Analytical Quality Control
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To ensure the integrity of the Mc-Val-Ala-PAB-OH intermediate and the final ADC, the following
parameters must be validated.

Parameter Method Acceptance Criteria

Presence of characteristic PAB
Identity (Linker) 1H-NMR (DMSO-de) aromatic protons (~7.2-7.6
ppm) and Val/Ala methyls.

Purity (Linker) RP-HPLC (C18) >95% purity at 254 nm.

Target average DAR (e.g.,

Drug-to-Antibody Ratio (DAR) HIC-HPLC or LC-MS
3.5-4.5).

<5% High Molecular Weight

Aggregation SEC-HPLC i
(HMW) species.
<1% unconjugated payload in
Free Drug RP-HPLC ) )
final formulation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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